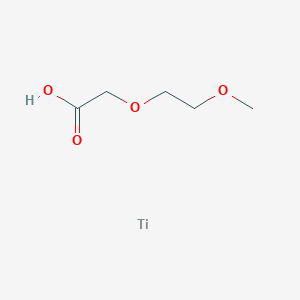

2-(2-Methoxyethoxy)acetic acid titanium

Description

Strategic Importance of Titanium in Advanced Chemical Systems

Titanium, a transition metal with the atomic number 22, is a pivotal element in a multitude of advanced chemical systems. Its prominence stems from a unique combination of physical and chemical properties. rsc.org Titanium and its alloys are renowned for their high strength-to-weight ratio, exceptional corrosion resistance, and biocompatibility. rsc.orgrsc.org In the chemical industry, titanium's resistance to corrosive environments makes it an invaluable material for reactors, heat exchangers, and pipelines, particularly in processes involving aggressive chemicals. rsc.org

Furthermore, titanium dioxide (TiO2) is a workhorse material in catalysis, photocatalysis, and as a pigment. nih.gov Its semiconductor properties are harnessed in applications ranging from environmental remediation, such as the decomposition of pollutants in water and air, to the generation of clean energy through photocatalytic water splitting. nih.govmdpi.com The ability to modify the surface of TiO2 with various organic and inorganic species allows for the fine-tuning of its electronic and photocatalytic properties, expanding its utility in advanced technologies. rsc.org

Overview of Ether-Carboxylic Acids as Ligands and Modifiers in Inorganic Chemistry

Ether-carboxylic acids represent a versatile class of organic molecules that can act as ligands in coordination chemistry. These compounds feature both a carboxylate group (-COOH) and one or more ether linkages (-O-). This dual functionality allows them to coordinate with metal ions in various modes. The carboxylate group can bind to a metal center in a monodentate, bidentate, or bridging fashion, influencing the structure and reactivity of the resulting metal complex. nih.gov

The presence of the ether group(s) introduces additional properties to the ligand. The ether oxygen atoms can also coordinate to the metal center, leading to chelation and the formation of stable ring structures. This chelate effect often enhances the thermodynamic stability of the metal complex. Moreover, the ether chains can influence the solubility of the complex in different solvents and can be tailored to control the steric environment around the metal center. In the context of materials science, ether-carboxylic acids are employed to modify the surfaces of metal oxide nanoparticles, such as TiO2, to improve their dispersibility in various media and to tailor their surface chemistry for specific applications. mdpi.com

Research Landscape of 2-(2-Methoxyethoxy)acetic Acid in Titanium-Related Chemistries

While dedicated research focusing exclusively on the compound "2-(2-Methoxyethoxy)acetic acid titanium" is not extensively documented in publicly available literature, the broader field of titanium-carboxylate and titanium-oxo cluster chemistry provides a strong foundation for understanding its potential. The reaction of titanium alkoxides, such as titanium(IV) isopropoxide, with carboxylic acids is a well-established method for synthesizing titanium-oxo clusters. These clusters are polynuclear complexes containing a core of titanium and oxygen atoms, stabilized by organic ligands. Current time information in Kathmandu, NP.

The structure and properties of these titanium-oxo clusters are highly dependent on the nature of the carboxylate ligand used. sigmaaldrich.comsigmaaldrich.com For instance, the functional groups on the carboxylate can influence the cluster's solubility, reactivity, and photophysical properties. It is within this framework that 2-(2-Methoxyethoxy)acetic acid is expected to play a significant role.

The interaction of 2-(2-Methoxyethoxy)acetic acid with a titanium precursor would likely lead to the formation of titanium-oxo clusters where the carboxylate group of the acid coordinates to the titanium centers. The ether functionality of the ligand could potentially influence the assembly of the cluster core and modify the electronic properties of the final structure. Research on other carboxylate ligands has shown that their functionalization can modulate the band gap of titanium-oxo clusters, which is a critical parameter for their application in photocatalysis. sigmaaldrich.com Therefore, it is plausible that the incorporation of 2-(2-Methoxyethoxy)acetic acid could be a strategy to tune the photocatalytic activity of titanium-based materials.

Furthermore, 2-(2-Methoxyethoxy)acetic acid can be used to surface-modify TiO2 nanoparticles. This modification can prevent agglomeration of the nanoparticles, enhancing their dispersibility in various matrices, which is crucial for applications in coatings, composites, and inks. mdpi.com

Interactive Data Tables

Table 1: Properties of 2-(2-Methoxyethoxy)acetic acid

| Property | Value | Reference |

| CAS Number | 16024-56-9 | sigmaaldrich.comscbt.com |

| Molecular Formula | C5H10O4 | scbt.com |

| Molecular Weight | 134.13 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Liquid | researchgate.net |

| Linear Formula | CH3OCH2CH2OCH2CO2H | sigmaaldrich.comresearchgate.net |

Table 2: General Properties of Titanium

| Property | Value | Reference |

| Atomic Number | 22 | rsc.org |

| Density | 4.5 g/cm³ | rsc.org |

| Key Characteristics | High strength-to-weight ratio, excellent corrosion resistance, biocompatibility | rsc.orgrsc.org |

| Common Oxide | Titanium Dioxide (TiO2) | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10O4Ti |

|---|---|

Molecular Weight |

182.00 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)acetic acid;titanium |

InChI |

InChI=1S/C5H10O4.Ti/c1-8-2-3-9-4-5(6)7;/h2-4H2,1H3,(H,6,7); |

InChI Key |

IMUZDJFKSUCECY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)O.[Ti] |

Origin of Product |

United States |

Synthesis and Precursor Chemistry of Titanium Compounds Modified by 2 2 Methoxyethoxy Acetic Acid

Synthetic Methodologies for 2-(2-Methoxyethoxy)acetic Acid and its Derivatives

The creation of 2-(2-methoxyethoxy)acetic acid and its functionalized derivatives is foundational to its role as a ligand. The synthetic pathways are designed to produce a molecule with both ether and carboxylic acid functionalities, which are key to its coordinating and solubility-enhancing properties.

A notable method for synthesizing ether-carboxylic acids, including a related compound, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, involves the oxidation of the corresponding acetonitrile (B52724) precursor. google.com In this process, a compound like 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile is oxidized to yield the desired carboxylic acid. google.com This transformation from a nitrile to a carboxylic acid is a fundamental reaction in organic chemistry, often achieved through hydrolysis under acidic or basic conditions. doubtnut.com

For instance, the synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid can be performed by reacting 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile with an oxidant such as sodium hypochlorite (B82951) (clorox) or sodium hypobromite. google.com The reaction temperature is typically maintained between 40 and 120 °C. google.com The process involves the gradual addition of the acetonitrile precursor to the oxidant, followed by a series of heating and stirring steps at progressively higher temperatures, culminating in a reflux period. google.com After the reaction is complete, the pH is adjusted, and the final product is isolated through distillation. google.com A similar approach, the hydrolysis of 2-(2-methoxy-3-phenoxyphenyl)acetonitrile using potassium hydroxide (B78521) in an ethanol-water mixture, also yields the corresponding acetic acid derivative. prepchem.com

While the direct oxidation of 2-(2-methoxyethoxy)acetonitrile (B2605371) is a specific pathway, the general principle of nitrile hydrolysis remains a versatile route. The process typically begins with the protonation of the nitrile, followed by a nucleophilic attack by water, leading to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. doubtnut.com

Table 1: Example Reaction Parameters for Synthesis via Acetonitrile Oxidation

| Parameter | Embodiment 1 google.com | Embodiment 2 google.com |

| Precursor | 2-[2-(2-methoxy ethoxy) oxyethyl group] acetonitrile | 2-[2-(2-methoxy ethoxy) oxyethyl group] acetonitrile |

| Oxidant | Clorox | Clorox |

| Molar Ratio (Precursor:Oxidant) | 1:3 | 1:5 |

| Initial Reaction | 1 hour stirring | 1.5 hours stirring |

| Step 1 Heating | 60-70 °C for 3 hours | 60-70 °C for 6 hours |

| Step 2 Heating | 80-90 °C for 2 hours | 90-100 °C for 4 hours |

| Reflux | 8 hours | 8 hours |

| Final Product | 160g (96% purity) | 162g (96% purity) |

Note: Data is for the synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.

Carboxylic acids like 2-(2-methoxyethoxy)acetic acid can be chemically modified, or derivatized, to create ligands with specific functionalities tailored for particular applications. thermofisher.com These derivatization strategies often target the carboxylic acid group to form new bonds, such as esters or amides, or to introduce new functional groups. thermofisher.com

One common approach is the conversion of the carboxylic acid into an aliphatic amine. This can be achieved by coupling the acid with a half-protected diamine, followed by the removal of the protecting group. thermofisher.com This creates a new amine functionality on the molecule, which can then react with a wide range of other molecules or be used to attach the ligand to a solid support for applications like affinity chromatography. thermofisher.com

In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to couple carboxylic acids to amines, hydrazines, or hydroxylamines. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com For reactions in organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are standard for promoting amide bond formation. thermofisher.com

Furthermore, derivatization can be used to attach fluorescent tags. Reagents like 9-anthryldiazomethane (B78999) (ADAM) and 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form fluorescent esters, which are valuable for detection and quantification in biomedical chromatography. thermofisher.com Other synthetic routes for related compounds, such as derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), involve multiple steps including conversion to an azide, reaction with triphenylphosphine, and subsequent oxidation to yield the final acid derivative. google.comgoogle.com These methods highlight the versatility of the core structure and the potential to introduce a variety of functional groups.

Preparation of Titanium-Containing Precursors Utilizing Ether-Carboxylate Ligands

The unique properties of ether-carboxylate ligands like 2-(2-methoxyethoxy)acetic acid are harnessed in the preparation of advanced titanium-containing materials. These ligands can impart water solubility, control nanocrystal growth, and direct the formation of complex supramolecular structures.

The creation of water-soluble titanium compounds is crucial for many applications, particularly in coatings and catalysts. Standard titanium acetylacetonates (B15086760) can be rendered water-soluble by incorporating glycol ethers. google.com The process generally involves reacting titanium(IV) dialkoxy-bis-acetylacetonates with a glycol ether or polyglycol ether. google.com

The reaction is driven by heating the mixture to at least 40°C, which facilitates the exchange of one or two alkoxy groups on the titanium complex with the incoming glycol ether ligand. The alcohol that is formed during this exchange, along with any solvent alcohol, is then removed, typically by distillation under vacuum at temperatures up to 80°C. google.com The resulting products are titanium acetylacetonates that are soluble in water and can be used to prepare stable, dilute aqueous solutions. google.comgoogle.com The stability of these aqueous solutions is significantly improved by the presence of the glycol ether. google.com

In the synthesis of titanium dioxide (TiO₂) nanocrystals, ligands play a critical role as "capping agents," which passivate the surface of the nanocrystals to prevent aggregation and control their growth, size, and shape. google.comulaval.ca Ether-carboxylates are effective capping agents due to the ability of the carboxylate group to anchor to the TiO₂ surface. mdpi.comnih.gov

The synthesis of TiO₂ nanocrystals can be achieved through various methods, including solvothermal techniques. ulaval.ca In a typical solvothermal synthesis, a titanium precursor like titanium(IV) butoxide is reacted with capping agents, such as a mixture of oleic acid (a carboxylic acid) and oleylamine, in a solvent like ethanol. ulaval.ca By carefully controlling the reaction conditions—such as the ratio of capping agents, the presence of water, and the temperature—it is possible to produce TiO₂ nanocrystals with diverse and well-defined shapes, including rhombic, spherical, and bar-shaped. ulaval.ca The use of glycol-based systems in sol-gel methods has also been shown to produce mesoporous TiO₂ nanoparticles with high photocatalytic activity. peerj.com The choice of glycol and the subsequent heat treatment (conventional or hydrothermal) influences the final particle size, crystal phase (anatase, brookite), and porosity of the material. peerj.com

Table 2: Influence of Oleic Acid (OA)/Oleylamine (OM) Ratio on TiO₂ Nanocrystal Shape

| Molar Ratio (OA:OM) | Resulting Nanocrystal Shape ulaval.ca |

| 4:6 | Rhombic |

| 1:1 | Truncated Rhombic |

| 6:4 | Spherical |

| 7:3 | Dog-bone |

| 8:2 | Truncated and Elongated Rhombic |

| 9:1 | Bar |

Conditions: TB/(OA+OM) = 1:10, Temperature = 180°C

Researchers have developed strategies to synthesize two-dimensional (2D) titanium dioxide-surfactant hybrid materials. These materials are composed of 2D TiO₂ sheets whose surfaces are passivated by surfactant molecules, often long-chain carboxylic acids (fatty acids). mdpi.comnih.gov The synthesis typically employs a bottom-up nanochemistry approach using a titanium precursor such as titanium tetraisopropoxide (TTIP). mdpi.com

The amphiphilic surfactant molecules act as both reactants and structure-directing agents, leading to the formation of stacked, core-shell hybrid sheets. mdpi.combohrium.com In these structures, the TiO₂ core is capable of anchoring the carboxylate head of the surfactant, while the hydrophobic alkyl tails self-assemble, holding the sheets together through van der Waals forces. mdpi.comnih.gov The synthesis method can influence the final structure of the supramolecular aggregates, including the core's chemical structure and the arrangement of the surfactant tails (e.g., monolayer vs. bilayer). mdpi.combohrium.com These 2D hybrid networks are of interest for their potential in photocatalysis, combining the photophysical properties of the TiO₂ core with the tailored environment provided by the surfactant shell. mdpi.comnih.gov

Generation of "Titanicone" Hybrid Materials via Molecular Layer Deposition

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that enables the growth of hybrid organic-inorganic materials with atomic-level precision. "Titanicones," a class of these hybrid polymers, are synthesized through sequential, self-limiting surface reactions of a titanium precursor and an organic co-reactant. nih.gov While extensive research has been conducted on titanicones derived from simple diols like ethylene (B1197577) glycol and glycerol, the principles can be extended to more complex organic molecules such as 2-(2-methoxyethoxy)acetic acid. nih.govrsc.org

The generation of a titanicone film incorporating 2-(2-methoxyethoxy)acetic acid would involve alternating pulses of a titanium precursor, for instance, titanium tetrachloride (TiCl₄) or tetrakis(dimethylamino)titanium (B1230069) (TDMAT), and 2-(2-methoxyethoxy)acetic acid vapor into a reaction chamber. The process can be described by the following idealized reactions:

Step A (Titanium Precursor Pulse): The substrate with surface reactive sites (e.g., -OH groups) is exposed to the titanium precursor.

Surface-OH + TiCl₄ → Surface-O-TiCl₃ + HCl

Surface-OH + TDMAT → Surface-O-Ti(NMe₂)₃ + HN(CH₃)₂

Step B (2-(2-Methoxyethoxy)acetic Acid Pulse): The carboxylic acid group of 2-(2-methoxyethoxy)acetic acid reacts with the newly formed surface species.

Surface-O-TiCl₃ + HOOC-CH₂-O-CH₂CH₂-O-CH₃ → Surface-O-TiCl₂-OOC-CH₂-O-CH₂CH₂-O-CH₃ + HCl

Surface-O-Ti(NMe₂)₃ + HOOC-CH₂-O-CH₂CH₂-O-CH₃ → Surface-O-Ti(NMe₂)₂-OOC-CH₂-O-CH₂CH₂-O-CH₃ + HN(CH₃)₂

Each sequence of pulses, known as an MLD cycle, deposits a thin layer of the hybrid material. The ether linkages within the 2-(2-methoxyethoxy)acetic acid backbone could impart increased flexibility to the resulting titanicone film compared to those made with simpler, more rigid organic linkers.

The choice of the titanium precursor is critical and influences the reaction energetics and growth characteristics. nih.gov TDMAT, for instance, generally exhibits higher reactivity than TiCl₄ due to the weaker Ti-N bonds compared to Ti-Cl bonds. researchgate.netnih.gov This could allow for lower deposition temperatures. However, the larger size of the TDMAT molecule and its ligands might lead to steric hindrance, potentially affecting the growth per cycle (GPC). nih.gov

Table 1: Comparison of Common Titanium Precursors for Titanicone MLD

| Precursor | Chemical Formula | Key Characteristics | Byproduct |

|---|---|---|---|

| Titanium tetrachloride | TiCl₄ | Highly reactive, small molecule | HCl (corrosive) |

The growth of titanicone films is also temperature-dependent. For the TDMAT/glycerol process, steady-state growth has been achieved in a temperature window of 80 °C to 160 °C, with growth rates decreasing from 0.9 to 0.2 Å per cycle as temperature increases. rsc.org A similar temperature-dependent growth rate would be expected for a titanicone based on 2-(2-methoxyethoxy)acetic acid.

Parameters Influencing Precursor Structure and Reactivity

The structure and reactivity of the titanium precursor, which is formed by the reaction of a titanium source with 2-(2-methoxyethoxy)acetic acid, are governed by several factors. Understanding these parameters is crucial for controlling the subsequent MLD process and the properties of the resulting material.

Ligand Exchange Reactions

The synthesis of a 2-(2-methoxyethoxy)acetic acid-modified titanium precursor typically proceeds through a ligand exchange reaction. In this process, the original ligands on a titanium starting material, such as alkoxides or amides, are replaced by the 2-(2-methoxyethoxy)acetate group. bath.ac.ukresearchgate.net

For example, reacting titanium tetra-n-butoxide with 2-(2-methoxyethoxy)acetic acid would lead to the substitution of butoxide ligands:

Ti(OBuⁿ)₄ + x CH₃OCH₂CH₂OCH₂COOH ⇌ Ti(OBuⁿ)₄₋ₓ(OOCCH₂OCH₂CH₂OCH₃)ₓ + x BuⁿOH

The extent of this exchange (the value of x) can be controlled by the stoichiometry of the reactants. The reaction of titanium alkoxides with carboxylic acids like 3-pentenoic acid has been shown to proceed to completion, indicating a strong thermodynamic driving force for the formation of the titanium carboxylate species. researchgate.net The use of a chelating agent can control the hydrolysis and condensation of the titanium precursor. quora.com

The nature of the resulting complex, whether it is a monomer, dimer, or a more complex oligomer, will depend on the reaction conditions and the steric bulk of the ligands. bath.ac.uk The presence of the flexible ether chain in 2-(2-methoxyethoxy)acetic acid might also lead to intramolecular coordination of the ether oxygen atoms to the titanium center, influencing the geometry and reactivity of the precursor complex.

Role of Solvent Systems

The choice of solvent plays a significant role in the synthesis of titanium-based precursors, influencing reaction rates, solubility of reactants and products, and the structure of the resulting complexes. In the context of reacting a titanium alkoxide with 2-(2-methoxyethoxy)acetic acid, the solvent can affect the equilibrium of the ligand exchange reaction. nsf.govscispace.com

For instance, conducting the synthesis in an alcohol that is a product of the reaction (e.g., n-butanol when starting with titanium tetra-n-butoxide) could, by Le Chatelier's principle, shift the equilibrium to favor the reactants. Conversely, using a non-coordinating, inert solvent like heptane (B126788) or toluene (B28343) and removing the liberated alcohol can drive the reaction towards the desired product.

Furthermore, some solvents can actively participate in the reaction. Carboxylic acids, such as acetic acid, can act as both a reactant and a solvent, and have been shown to be effective in controlling the crystallinity and particle size of TiO₂ nanoparticles produced via sol-gel methods. nsf.gov Acetic acid can act as a chelating agent, forming stable bidentate complexes with titanium, which in turn controls the rates of hydrolysis and condensation. quora.com Given that 2-(2-methoxyethoxy)acetic acid is itself a carboxylic acid, it can be inferred that it would play a similar dual role in the absence of another solvent, influencing the structure of the titanium precursor. The use of different alcohol solvents has been shown to significantly influence the morphology and crystalline degree of TiO₂ films. scispace.com

The solvent can also influence the aggregation state of the precursor. In coordinating solvents, solvent molecules may coordinate to the titanium center, preventing oligomerization and leading to the formation of monomeric species. In non-coordinating solvents, the precursor molecules may be more prone to forming bridged structures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(2-Methoxyethoxy)acetic acid |

| Titanium tetrachloride |

| Tetrakis(dimethylamino)titanium |

| Ethylene glycol |

| Glycerol |

| n-butanol |

| Titanium tetra-n-butoxide |

| 3-pentenoic acid |

| Acetic acid |

| Heptane |

| Toluene |

| Hydrochloric acid |

Coordination Chemistry and Structural Elucidation of Titanium Ether Carboxylate Complexes

Ligand Design and Coordination Modes of 2-(2-Methoxyethoxy)acetic Acid with Titanium Centers

2-(2-Methoxyethoxy)acetic acid (MEAA) is a versatile ligand for titanium centers due to its bifunctional nature, possessing both a carboxylic acid group and an ether linkage. This dual functionality allows for several coordination modes. The carboxylate group can bind to a titanium atom in a monodentate fashion (using one oxygen atom), a bidentate chelating manner (using both oxygen atoms), or a bridging mode that links multiple titanium centers. acs.orgresearchgate.net

A key feature of MEAA is the ability of the ether oxygen to also coordinate with the titanium center. This results in the formation of a stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. The flexibility of the methoxyethoxy chain enables the ligand to adapt to various coordination geometries around the titanium ion. The final coordination mode is influenced by several factors, including the specific titanium precursor used, the stoichiometry of the reactants, and the presence of any other supporting ligands in the coordination sphere. google.com

Formation of Titanium Coordination Compounds and Chelates

The synthesis of titanium coordination compounds with ligands like MEAA is underpinned by fundamental principles of metal-ligand interactions. Spectroscopic methods are essential tools for verifying the formation of these complexes and elucidating their structures.

In its prevalent +4 oxidation state, titanium acts as a hard Lewis acid, readily accepting electron density from electron-donating ligands (Lewis bases). wikipedia.orgwikipedia.org The oxygen atoms of the carboxylate and ether functionalities in MEAA are considered hard Lewis bases, making them highly compatible for bonding with the Ti(IV) center. uomustansiriyah.edu.iq The primary interaction is a dative covalent bond, where the oxygen atoms donate a lone pair of electrons into vacant d-orbitals of the titanium atom. wikipedia.org

The coordination of 2-(2-methoxyethoxy)acetic acid to a titanium center induces characteristic changes in its spectroscopic signatures, which can be monitored to confirm complex formation.

Infrared (IR) Spectroscopy : A key indicator of coordination is the shift in the vibrational frequency of the carboxylate group. In its uncoordinated state, the C=O stretching vibration (ν(C=O)) of the carboxylic acid appears at a certain frequency. Upon coordination to titanium, this band typically shifts to a lower frequency, reflecting a weakening of the C=O double bond as electron density is drawn towards the metal center. nih.gov The separation between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group can further elucidate the coordination mode, with different ranges corresponding to monodentate, bidentate chelating, or bridging arrangements. researchgate.net For instance, a smaller separation (60-100 cm⁻¹) is often indicative of chelation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are sensitive to changes in the electronic environment of the MEAA ligand upon coordination to titanium. The protons and carbon atoms located near the binding sites (the carboxylate and ether groups) will exhibit shifts in their chemical shift values compared to the free ligand. zenodo.orgresearchgate.net While titanium itself has NMR-active isotopes (⁴⁷Ti and ⁴⁹Ti), their low sensitivity and the tendency for broad signals in larger complexes often limit their direct observation in high-resolution NMR for species like titanium-MEAA complexes. huji.ac.iloaepublish.com

X-ray Absorption Spectroscopy (XAS) : Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide detailed information about the local environment of the titanium atom. XAS can determine the oxidation state, coordination number, and the distances to the coordinating oxygen atoms of the MEAA ligand. nih.gov

Table 1: Spectroscopic Data for Titanium-Carboxylate Complexes

| Spectroscopic Technique | Observed Change Upon Coordination | Information Gained |

| Infrared (IR) | Shift in ν(C=O) and ν(COO) frequencies | Confirmation of carboxylate binding, insight into coordination mode (monodentate, bidentate, bridging) |

| ¹H & ¹³C NMR | Chemical shift changes for ligand protons and carbons | Evidence of ligand-metal interaction and changes in electronic environment |

| X-ray Absorption | Absorption edge and fine structure analysis | Titanium oxidation state, coordination number, and bond distances |

Molecular and Supramolecular Architectures

The coordination of MEAA to titanium can result in the formation of either discrete, individual molecules or larger, extended networks known as supramolecular structures.

Titanium(IV) complexes typically exhibit coordination numbers of 4, 5, or 6, corresponding to tetrahedral, trigonal bipyramidal, or octahedral geometries, respectively. wikipedia.orgwikipedia.org When a chelating ligand such as MEAA is involved, an octahedral geometry is a common outcome. wikipedia.orgwikipedia.org

The spatial arrangement of multiple MEAA ligands around the central titanium atom can lead to isomerism. uomustansiriyah.edu.iqlibretexts.org For instance, in an octahedral complex with two or more bidentate ligands, cis and trans isomers are possible, where the ligands are positioned adjacent to or opposite each other, respectively. libretexts.org With three or more ligands, more complex isomeric forms like facial (fac) and meridional (mer) can arise. learncbse.in The formation of a specific isomer can be directed by the reaction conditions. researchgate.net

The ability of the MEAA ligand to bridge between two or more titanium centers is a key factor in the formation of larger, ordered structures through a process called self-assembly. mdpi.com This can lead to the creation of multinuclear titanium-oxo clusters or extended one-, two-, or three-dimensional coordination polymers. nih.govrsc.org

The final architecture of these materials is a result of the interplay between the strong, directional covalent bonds within the titanium-MEAA coordination sphere and weaker, non-covalent interactions such as hydrogen bonding and van der Waals forces between the individual complex units. nih.gov The resulting self-assembled materials can exhibit novel properties with potential applications in fields like materials science. nih.govadvancedsciencenews.com

Stability and Dynamic Behavior of Titanium-Ether-Carboxylate Complexes

The stability and dynamic behavior of titanium-ether-carboxylate complexes, such as those formed with 2-(2-methoxyethoxy)acetic acid, are critical determinants of their utility in various applications. These properties are governed by a delicate interplay of electronic and steric factors within the coordination sphere of the titanium center, as well as the influence of the surrounding environment.

Factors Influencing Complex Stability

The stability of titanium-ether-carboxylate complexes is significantly influenced by the nature of the ligands attached to the titanium atom. The chelation effect of the ether-carboxylate ligand plays a paramount role in enhancing thermodynamic stability. The 2-(2-methoxyethoxy)acetate ligand, for instance, can act as a bidentate ligand, coordinating to the titanium center through both a carboxylate oxygen and the etheric oxygen. This chelation results in the formation of a stable five- or six-membered ring structure, which is entropically favored over monodentate coordination.

Studies on related titanium-carboxylate systems have demonstrated that the stability constants are influenced by both steric and electronic factors. For example, computational studies on titanium(IV) complexes with propanoic acid and citric acid have shown that the chelation capacity of the ligand significantly enhances the binding affinity. The titanium-citrate complex, which involves strong chelation, exhibits a higher binding affinity (log K1 = 7.8351) compared to the titanium-propanoate complexes (log K2 = 4.7564, log K3 = 4.1015). researchgate.net This suggests that the ether linkage in 2-(2-methoxyethoxy)acetic acid would contribute to a higher stability constant for its titanium complex due to a similar chelation effect.

| Complex | Log K | Chelation Effect | Reference |

|---|---|---|---|

| Titanium-Citrate | 7.8351 (log K1) | Strong | researchgate.net |

| Titanium-Propanoate | 4.7564 (log K2) | Weak/None | researchgate.net |

| Titanium-Propanoate | 4.1015 (log K3) | Weak/None | researchgate.net |

Dynamic Behavior in Solution

In solution, titanium-ether-carboxylate complexes can exhibit a range of dynamic behaviors, including ligand exchange, fluxional processes, and equilibria between different coordinated forms. These dynamic processes are often temperature-dependent and can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

One common dynamic process is the exchange of the ether-carboxylate ligand with other ligands or solvent molecules present in the solution. The lability of the ligands is influenced by the strength of the titanium-ligand bonds and the steric accessibility of the titanium center. For the 2-(2-methoxyethoxy)acetate ligand, the coordination of the etheric oxygen is generally weaker than that of the carboxylate group. This can lead to a dynamic equilibrium where the etheric oxygen rapidly associates and dissociates from the titanium center. This "hemilabile" behavior can be crucial for catalytic applications, as the transiently vacant coordination site can be a locus for substrate binding.

Fluxional processes involving the rearrangement of ligands around the titanium center are also possible, especially in complexes with higher coordination numbers. These processes can involve intramolecular rearrangements without the complete dissociation of the ligand. For example, in a dimeric structure, bridging and terminal carboxylate ligands might interchange their roles. The presence of flexible ether linkages in the 2-(2-methoxyethoxy)acetate ligand could also contribute to the fluxionality of the resulting titanium complexes.

The dynamic behavior of related systems, such as titanium-based metal-organic frameworks (MOFs), has been observed. For instance, the NTU-9 framework, composed of Ti(IV) cations, exhibits a flexible response to external stimuli like solvent removal, leading to a distortion of the framework. rsc.org This indicates the inherent flexibility and dynamic nature that can be present in titanium coordination complexes.

| Dynamic Process | Description | Influencing Factors | Relevant System Examples |

|---|---|---|---|

| Ligand Exchange | Reversible dissociation and association of ligands from the metal center. | Temperature, solvent, ligand concentration, bond strength. | Exchange of alkoxide or carboxylate ligands. |

| Fluxionality | Intramolecular rearrangement of ligands without complete dissociation. | Coordination number, ligand flexibility, temperature. | Interchange of bridging and terminal ligands in polynuclear complexes. |

| Hemilability | Reversible coordination of one donor atom of a multidentate ligand. | Nature of the donor atoms, ring strain in the chelate. | Dynamic coordination of the etheric oxygen in ether-carboxylates. |

Applications in Advanced Materials Science and Engineering

Development of Nanocomposites and Hybrid Materials

The versatility of 2-(2-Methoxyethoxy)acetic acid titanium makes it a valuable tool in the formulation of sophisticated nanocomposites and hybrid materials. Its ability to interact with both organic and inorganic components at the molecular level allows for the creation of materials with tailored properties.

Role in Dispersion and Steric Stabilization of Nanoparticles

The effective dispersion of nanoparticles within a matrix is crucial for realizing the desired properties of a nanocomposite. Agglomeration of nanoparticles can lead to defects and a significant reduction in performance. The titanium compound, 2-(2-Methoxyethoxy)acetic acid titanium, plays a key role in overcoming this challenge.

Detailed research has shown that modifying the surface of nanoparticles like alumina (B75360) (Al2O3) and titanium dioxide (TiO2) with this compound enhances their dispersion and stability in various media. The methoxyethoxy groups of the molecule provide steric hindrance, a mechanism that prevents the nanoparticles from clumping together. This is particularly important in processes like the formulation of ceramic-filled inks for 3D printing, where stable and well-dispersed nanoparticles are essential for achieving high-quality prints.

The stabilization of TiO2 nanoparticles is critical for their use in a wide range of applications, from photocatalysis to biomedical devices. wikipedia.org Ensuring these nanoparticles remain dispersed is key to maintaining their high surface area and, consequently, their reactivity and effectiveness. The use of agents like 2-(2-Methoxyethoxy)acetic acid titanium helps to prevent aggregation in physiological media, which is a significant hurdle in biological applications.

Table 1: Nanoparticle Dispersion and Stabilization

| Nanoparticle | Role of 2-(2-Methoxyethoxy)acetic acid titanium | Key Benefit | Application Example |

| Alumina (Al₂O₃) | Surface modifier to improve dispersion | Enhanced stability in formulations | Ceramic-filled inks for 3D printing |

| Titanium Dioxide (TiO₂) | Steric stabilization to prevent agglomeration | Maintained high surface area and reactivity | Photocatalysis, biomedical applications |

Surface Modification of Metallic Substrates

In the realm of biomedical engineering, the surface properties of metallic implants are of paramount importance. Titanium and its alloys are widely used for orthopedic and dental implants due to their excellent mechanical properties and general biocompatibility. nih.govinspenet.com However, improving their interaction with biological systems can enhance their performance and longevity. nih.gov

Surface modification techniques are employed to alter the surface of these alloys to improve properties like biocompatibility and to reduce the risk of thrombosis for blood-contacting devices. nih.govnih.gov While direct studies on the use of 2-(2-Methoxyethoxy)acetic acid titanium for this specific purpose are not extensively detailed in the provided context, the fundamental chemistry of titanium compounds suggests a potential role. The ability of titanium complexes to form stable coatings on metallic surfaces is a well-established principle. researchgate.net Such modifications can create a more favorable interface between the implant and the surrounding tissue. nih.gov

Formulation of Optically Transparent and High Refractive Index Composites

The creation of materials that are both optically transparent and possess a high refractive index is a significant area of materials research, with applications in lenses, optical coatings, and advanced display technologies. The incorporation of high refractive index nanoparticles, such as titanium dioxide, into a polymer matrix is a common strategy to achieve these properties. wikipedia.orgresearchgate.net

A key challenge in this area is maintaining the transparency of the composite. This requires the nanoparticles to be well-dispersed and to have a size smaller than the wavelength of visible light to avoid scattering. The role of 2-(2-Methoxyethoxy)acetic acid titanium as a dispersion and stabilizing agent is highly relevant here. By ensuring a homogeneous distribution of TiO2 nanoparticles within a polymer matrix, it is possible to increase the refractive index of the composite while minimizing light scattering, thus preserving optical clarity. mdpi.com

Functional Materials for Energy and Optoelectronics

The unique electronic and chemical properties of 2-(2-Methoxyethoxy)acetic acid titanium also lend themselves to applications in the development of functional materials for energy and optoelectronic devices.

Polymeric Electrolytes in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, offering advantages such as low manufacturing cost and simplicity. nih.govosti.gov The electrolyte is a critical component of a DSSC, responsible for regenerating the dye and transporting charge between the electrodes. nih.gov

Precursors for Thin Film Deposition

Thin films of titanium dioxide are utilized in a vast array of applications, including as protective coatings, in gas sensors, and as a key component in semiconductors. researchgate.netscispace.comresearchgate.net The properties of these films are highly dependent on the deposition technique and the precursor used. Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are two techniques that allow for the precise growth of thin films with controlled thickness and composition. scispace.comresearchgate.net

A suitable precursor for these techniques must be volatile, thermally stable, and reactive. scispace.com Various titanium precursors have been investigated for the deposition of high-quality TiO2 thin films. scispace.comscispace.comrsc.org For instance, tris(dimethylamido)-(dimethylamino-2-propanolato)titanium(IV) has been successfully used as a precursor for plasma-enhanced ALD to deposit stoichiometric titanium dioxide thin films at low temperatures. scispace.com The development of new titanium precursors is an active area of research aimed at improving deposition processes and the resulting film quality. rsc.org The chemical structure of 2-(2-Methoxyethoxy)acetic acid titanium, with its organic ligands, suggests its potential as a precursor for techniques like MOCVD or ALD, offering a pathway to deposit tailored titanium-containing thin films.

Rheological Modifiers and Additives in Formulations

The incorporation of 2-(2-Methoxyethoxy)acetic acid titanium into various formulations can significantly alter their physical properties, making it a valuable additive in advanced materials science. Its primary role as a rheological modifier stems from its ability to influence the viscosity and flow behavior of liquid systems. This titanate complex, through its unique chemical structure, can interact with other components in a formulation, such as polymers, pigments, and binders, to build a desired internal structure.

Influence on Viscosity and Flow Properties

Organotitanates, such as 2-(2-Methoxyethoxy)acetic acid titanium, are known for their capacity to act as effective rheological control agents. The central titanium atom can form coordination complexes with various functional groups present in a formulation, leading to an increase in viscosity and the development of thixotropic or pseudoplastic behaviors. This is particularly useful in applications like inks, coatings, and adhesives where precise control over flow is necessary for optimal performance.

The mechanism of viscosity modification often involves the formation of a three-dimensional network within the liquid matrix. The titanium compound can act as a cross-linking agent or a bridging molecule between polymer chains or dispersed particles. The strength and nature of these interactions are dependent on several factors, including the concentration of the titanate, the chemical nature of the other components in the formulation, and processing conditions such as temperature and shear rate.

Illustrative Viscosity Response to Titanate Additive

| Titanate Concentration (wt%) | Viscosity (Pa·s) |

| 0.0 | 1.2 |

| 0.5 | 5.8 |

| 1.0 | 15.3 |

| 1.5 | 35.1 |

| 2.0 | 68.9 |

This table is for illustrative purposes only and does not represent actual data for 2-(2-Methoxyethoxy)acetic acid titanium.

Research on related titanium-oxo-alkoxide gels has shown that these materials exhibit non-Newtonian behavior, with their viscosity being dependent on the shear rate. mdpi.com This is a critical characteristic for many applications, allowing for easy application at high shear (e.g., spraying or brushing) while maintaining stability and preventing sagging at low shear (e.g., after application). The chemical modification of titanium alkoxides is a key strategy in sol-gel processing to control the reactivity and properties of the resulting materials. rsc.org

Mitigation of Oxygen Inhibition in Photopolymerization

Oxygen is a well-known inhibitor of free-radical photopolymerization, a process widely used in curing coatings, inks, and adhesives, as well as in 3D printing. The presence of oxygen can lead to incomplete curing, resulting in a tacky or under-cured surface. While there is no specific research detailing the role of 2-(2-Methoxyethoxy)acetic acid titanium in mitigating oxygen inhibition, some titanium compounds have been explored in photopolymerization systems.

Titanium dioxide (TiO₂) nanoparticles, for example, are commonly used as pigments and photocatalysts in polymer composites. nih.govacs.orgmdpi.com In some cases, the interaction of UV light with TiO₂ can generate reactive oxygen species, which might seem counterintuitive to mitigating oxygen inhibition. However, the surface chemistry of the titanium compound is crucial.

It is hypothesized that certain organotitanates could potentially contribute to reducing oxygen inhibition through several mechanisms. One possibility is that the titanium center could act as an oxygen scavenger, reacting with dissolved oxygen to form stable, non-inhibiting species. This would be analogous to how some other additives, like phosphites, are known to function.

Another potential mechanism could involve the acceleration of the polymerization rate. If the titanium compound enhances the efficiency of the photoinitiator or participates in the initiation process itself, the increased rate of polymerization could outcompete the rate of oxygen diffusion into the curing film, thereby reducing the inhibitory effect.

The table below illustrates a hypothetical scenario of how a titanium-based additive could improve the surface cure of a photopolymerizable formulation in the presence of air.

Illustrative Impact of Titanate Additive on Surface Cure Hardness

| Additive | Cure Environment | Surface Hardness (Pencil Hardness) |

| None | Nitrogen | 2H |

| None | Air | Tacky |

| Titanate Additive | Air | H |

This table is for illustrative purposes only and does not represent actual data for 2-(2-Methoxyethoxy)acetic acid titanium.

It is important to note that the application of titanium compounds in photopolymerization is an active area of research, and the specific effects of 2-(2-Methoxyethoxy)acetic acid titanium would require dedicated experimental investigation.

Catalytic Applications of Titanium Ether Carboxylate Systems

Titanium Complexes as Catalytic Agents

Titanium complexes derived from 2-(2-methoxyethoxy)acetic acid serve as effective catalytic agents, finding use in specialized applications such as promoting crosslinking reactions and as alternatives to traditional metal catalysts in certain formulations.

Titanium compounds containing 2-(2-methoxyethoxy)acetate ligands are recognized for their role in facilitating crosslinking reactions. These reactions are fundamental in polymer chemistry for modifying the physical properties of materials, such as increasing their strength, rigidity, and thermal stability. The titanium catalyst can participate in condensation or addition reactions between polymer chains, creating a three-dimensional network structure. The specific nature of the 2-(2-methoxyethoxy)acetate ligand can influence the catalyst's solubility and reactivity, making it suitable for various polymer systems.

In the realm of silicone chemistry, there is a continuous effort to replace traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), due to environmental and health concerns. Titanium-based catalysts, including those with 2-(2-methoxyethoxy)acetate ligands, have emerged as viable alternatives. These titanium complexes can effectively catalyze the condensation cure of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. They promote the reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) and a silane (B1218182) crosslinker, leading to the formation of a durable elastomeric network. The advantage of using these titanium catalysts lies in their lower toxicity profile while maintaining comparable or even enhanced catalytic activity and cure rates.

Role in Polymerization Processes

The catalytic activity of 2-(2-methoxyethoxy)acetic acid titanium extends to various polymerization processes. Its influence is observed in olefin polymerization, free-radical photopolymerization, and the ring-opening polymerization of cyclic esters, showcasing the compound's versatility.

While Ziegler-Natta and metallocene catalysts are the most prominent systems for olefin polymerization, research into alternative catalysts continues. Titanium complexes with chelating ligands like 2-(2-methoxyethoxy)acetate can act as catalysts for the polymerization of olefins such as ethylene (B1197577). The performance of the catalyst, including its activity and the properties of the resulting polymer (e.g., molecular weight, branching), is highly dependent on the ligand structure and reaction conditions. The ether and carboxylate functionalities of the ligand can modulate the electronic properties and steric environment of the titanium center, thereby influencing the polymerization process.

Titanium-based catalysts are well-known for their effectiveness in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, caprolactone, and glycolide, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). Titanium complexes with 2-(2-methoxyethoxy)acetate ligands are suitable for this purpose. The polymerization is typically initiated by an alcohol in the presence of the titanium catalyst. The catalyst's role is to activate the cyclic ester monomer, facilitating nucleophilic attack by the initiator and subsequent chain propagation. The choice of ligands on the titanium center is crucial as it affects the catalyst's activity, selectivity, and the stereochemistry of the resulting polymer.

Synergistic Effects in Multi-Component Catalytic Systems

The catalytic efficacy of titanium-based systems can be significantly enhanced through the strategic combination with other elements, leading to synergistic effects that promote efficiency and selectivity in various chemical transformations. This section explores the cooperative interactions in bimetallic and mixed-oxide photocatalytic systems and their application in selective oxidation reactions.

Bimetallic and Mixed-Oxide Photocatalysis (e.g., CoTiAlPO-5, Ni/TiO₂)

Doping TiO₂ with nickel has been shown to enhance its photocatalytic activity under visible light. researchgate.net This improvement is attributed to the formation of impurity energy levels within the TiO₂ band gap, which facilitates the absorption of lower-energy photons. researchgate.net The presence of nickel can also promote the separation of photogenerated electron-hole pairs, a crucial step in enhancing photocatalytic efficiency. researchgate.net

In one study, the introduction of cobalt into a TiO₂ framework was found to be beneficial in shifting impurity states and enhancing the electronic interface, which can reduce the recombination of charge carriers. researchgate.net This synergistic effect highlights the potential of co-doping in tuning the electronic and surface properties of TiO₂-based photocatalysts. researchgate.net

The method of preparation significantly influences the properties and performance of these materials. For instance, zinc oxide and aluminum-doped zinc oxide nanoparticles synthesized via a simple co-precipitation method have demonstrated high efficiency in the photocatalytic degradation of organic dyes. youtube.com The doped material, 1%Al-ZnO, exhibited superior performance over a wider pH range compared to pure ZnO. youtube.com

Interactive Table: Comparison of Photocatalytic Degradation Efficiency

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | pH Range | Reference |

| 1%Al-ZnO | Methyl Orange | UV | 98-80% | Wide | youtube.com |

| Pure ZnO | Methyl Orange | UV | Lower than doped | More limited | youtube.com |

| g-C₃N₄/MeTMC-COP | Rhodamine B | Visible | 100% (in 75 min) | Not specified | nih.gov |

| Pure g-C₃N₄ | Rhodamine B | Visible | Lower than composite | Not specified | nih.gov |

| N-K₂Ti₄O₉/UiO-66 | Rhodamine B | Visible | High | Not specified | rsc.org |

These examples underscore the principle that combining different materials can lead to composite photocatalysts with superior activity compared to their individual components. The enhanced performance stems from a combination of factors including increased light absorption, more efficient charge separation, and greater surface area providing more active sites for reaction. nih.govrsc.org

Selective Oxidation Reactions

Titanium complexes, including those with ether-carboxylate ligands, are effective catalysts for a variety of selective oxidation reactions. The Lewis acidity and redox properties of titanium are central to its catalytic activity in these transformations. While specific studies on the catalytic use of 2-(2-Methoxyethoxy)acetic acid titanium are limited, the broader class of titanium-ether and titanium-carboxylate complexes provides insight into their potential applications.

Titanium-based catalysts are particularly notable for their role in the epoxidation of alkenes. For instance, titanium-silicalite catalysts are used in industrial processes for the epoxidation of olefins using hydrogen peroxide as a green oxidant. The catalytic cycle involves the formation of a titanium hydroperoxo (Ti-OOH) species, which acts as the active oxidant. researchgate.net The surrounding ligand environment, which can include ether and carboxylate functionalities, plays a crucial role in modulating the catalyst's activity and selectivity.

Research on titanium-salan complexes, which incorporate ether-like linkages, has demonstrated efficient epoxidation of a wide range of olefins with aqueous hydrogen peroxide. nih.gov These catalysts can exhibit high regioselectivity, for example, in the terminal-selective epoxidation of multiply unsaturated terpenes. nih.gov

Furthermore, titanium(III) complexes have been shown to catalyze the mild and selective epoxidation of allylic alcohols. researchgate.net In these systems, the Ti(III) species, generated in situ, facilitates the transfer of an oxygen atom from a peroxide to the double bond. researchgate.net

The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is another important transformation catalyzed by transition metal complexes. While platinum group metals are often used, there is growing interest in developing catalysts based on more earth-abundant and less toxic metals like titanium. The oxidation of alcohols can be promoted by systems that can effectively manage the transfer of electrons and protons. researchgate.net The presence of ether and carboxylate ligands can influence the redox potential of the titanium center and stabilize key intermediates in the catalytic cycle. For example, the direct catalytic oxidation of alcohols to esters has been achieved using a cobalt catalyst with an inorganic ligand, proceeding through an aldehyde intermediate. nih.gov This highlights the potential for designing catalytic systems for a variety of selective oxidation products.

Interactive Table: Examples of Titanium-Catalyzed Selective Oxidation

| Catalyst System | Substrate | Oxidant | Product | Key Feature | Reference |

| Titanium-salan complex | Non-activated olefins | H₂O₂ | Epoxides | High efficiency and regioselectivity | nih.gov |

| Ti(III) complex | Allylic alcohols | tert-butyl hydroperoxide | Epoxy alcohols | Mild conditions, high chemo- and diastereoselectivity | researchgate.net |

| Titanium-silicalite (TS-1) | Olefins | H₂O₂ | Epoxides | Industrial relevance, green oxidant | researchgate.net |

The design of the ligand framework around the titanium center is paramount in controlling the outcome of these selective oxidation reactions. The electronic and steric properties of ether-carboxylate type ligands can be fine-tuned to optimize catalyst performance for specific substrates and desired products.

Mechanistic and Theoretical Investigations of Titanium Ether Carboxylate Interactions

Computational Chemistry Approaches to Structure and Reactivity

Computational methods are indispensable for predicting the geometric and electronic structures of titanium-ether-carboxylate complexes and for understanding their reactivity. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of titanium-carboxylate complexes. rsc.orgresearchgate.net DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic properties, providing a deep understanding of intermolecular forces and the mechanisms that govern the growth of materials, such as in molecular layer deposition (MLD). Studies on analogous titanium-oxo-carboxylate clusters reveal that the nature of the carboxylate ligand significantly influences the electronic properties of the complex. nih.gov

Key findings from DFT studies on related titanium carboxylate systems include:

Electronic Structure: The highest occupied molecular orbital (HOMO) is often localized on the bridging oxo ligands and the carboxylate groups, while the lowest unoccupied molecular orbital (LUMO) is typically centered on the titanium atoms. The energy difference between the HOMO and LUMO levels (the band gap) can be tuned by modifying the functional groups on the carboxylate ligand. nih.gov

Reactivity Prediction: DFT is used to calculate reactivity descriptors that help predict the chemical behavior of the complexes. The charge distribution within the molecule can indicate which sites are more susceptible to nucleophilic or electrophilic attack, suggesting that the reactivity of different titanium clusters can vary significantly based on their structure. rsc.org

Adsorption and Interaction: In studies of carboxylic acids interacting with titanium dioxide surfaces, a model for titanium-carboxylate binding, DFT calculations show that dispersion forces have a significant effect on adsorption energies and can favor specific binding configurations (e.g., monodentate over bidentate). researchgate.nettandfonline.com This interaction is critical for understanding how these ligands modify titanium-based materials.

| Parameter | Typical Finding in Titanium-Carboxylate Systems | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Can be modulated from 2.5 eV to 3.6 eV by varying carboxylate ligand substituents. | Determines the optical and electronic properties, influencing photocatalytic activity. | nih.gov |

| Bonding Mode | Dissociative bidentate and molecular monodentate configurations are common. Dispersion forces can favor tilted monodentate adsorption. | Affects the stability and surface properties of functionalized titanium materials. | researchgate.net |

| Charge Distribution | Calculations reveal the localization of charge, identifying reactive sites on the complex. | Provides insight into the mechanism of catalytic reactions and molecular interactions. | rsc.org |

| Vibrational Frequencies | Calculated IR and Raman spectra correspond well with experimental data, confirming structural assignments like the presence of Ti-O-Ti bridges. | Validates the computed molecular structure and helps interpret experimental spectra. | rsc.org |

The pseudopotential Hartree-Fock method is an ab initio computational approach used to analyze the crystal structures of titanium-containing materials, such as titanium dioxide. unina.it This method is particularly useful for optimizing geometric parameters and predicting the physical properties of crystalline solids. researchgate.net

In studies of TiO₂, pseudopotential Hartree-Fock calculations have successfully optimized the crystal structures of both the anatase and rutile phases, yielding results in close agreement with experimental data. unina.it These calculations confirm the significant ionic character of the Ti-O bonds. The method is also employed to understand distortions within the crystal lattice from idealized octahedral geometries. unina.it By accounting for electron correlation, these models can accurately predict that the rutile structure is more stable than the anatase one, a key finding that aligns with experimental observations. unina.it For a complex like 2-(2-Methoxyethoxy)acetic acid titanium, this method could be used to predict its solid-state structure and related properties like bulk modulus and elastic constants.

Elucidation of Reaction Pathways and Intermediate Species

Understanding the precise steps involved in chemical reactions catalyzed or mediated by titanium complexes is essential for optimizing reaction conditions and designing more efficient catalysts.

Titanium complexes are versatile catalysts for a range of organic transformations, including polymerization, esterification, and carbon-carbon bond formation. Current time information in Kathmandu, NP.cardiff.ac.ukrsc.org Mechanistic studies, often combining experimental data with computational modeling, have led to detailed proposals for the catalytic cycles of these reactions.

For instance, in titanium-catalyzed esterification reactions, the mechanism often involves the coordination of both the carboxylic acid and the alcohol to the Lewis acidic titanium center. researchgate.net The ether and carboxylate functionalities of a ligand like 2-(2-methoxyethoxy)acetic acid would play a direct role. The carboxylate group can act as a Brønsted base, while the ether oxygen can help stabilize the titanium center or intermediates through coordination. The cycle typically proceeds through the activation of the carbonyl group of the acid, nucleophilic attack by the alcohol, and subsequent elimination of water to yield the ester product, regenerating the catalyst.

| Step | Description of Process in a Generic Ti-Catalyzed Reaction | Role of Titanium Complex | Reference |

|---|---|---|---|

| 1. Catalyst Activation / Ligand Exchange | An initial ligand on the titanium center is exchanged for a reactant molecule (e.g., a carboxylic acid or alcohol). | Provides an open coordination site for substrate binding. | rsc.orgresearchgate.net |

| 2. Substrate Coordination | The reactant(s) coordinate to the Lewis acidic titanium center. | Activates the substrate for subsequent reaction (e.g., makes a carbonyl carbon more electrophilic). | Current time information in Kathmandu, NP. |

| 3. Key Bond Formation/Insertion | A key chemical bond is formed, such as through nucleophilic attack or migratory insertion. | Mediates the reaction between coordinated substrates and stabilizes the transition state. | Current time information in Kathmandu, NP. |

| 4. Product Release | The newly formed product molecule dissociates from the titanium center. | Regenerates the active catalyst for the next cycle. | rsc.org |

The coordination between the titanium metal center and its ligands is not static but dynamic, involving processes like ligand exchange and changes in coordination modes. nih.gov The ether-carboxylate ligand can bind to titanium in several ways, for example, with the carboxylate group acting as a monodentate or a bidentate chelating ligand. The flexible ether chain can also coordinate to the metal center, potentially influencing the complex's geometry and reactivity.

Structure-Property Relationships Derived from Mechanistic Studies

Mechanistic and theoretical studies provide the foundation for establishing clear structure-property relationships in titanium-ether-carboxylate complexes. acs.orgnih.gov The specific molecular architecture, as determined by the coordination of the 2-(2-methoxyethoxy)acetate ligand to the titanium center, directly governs the compound's physical and chemical properties.

For example, DFT studies show that modifying the carboxylate ligand can alter the electronic band gap of titanium-oxo clusters, which in turn dictates their photophysical properties and photocatalytic efficiency. nih.gov A ligand with an extended π-system might lower the band gap, enabling the complex to absorb visible light and act as a more effective photocatalyst. Similarly, the hydrolytic stability of titanium complexes, a critical property for their practical use, is strongly linked to the ligand structure. Bulky or strongly chelating ligands can protect the titanium center from hydrolysis, increasing the compound's stability and bioavailability in biological applications. nih.gov The steric and electronic properties of the ligand framework thus directly control the reactivity at the metal center, influencing everything from catalytic turnover rates to the selectivity of organic transformations. researchgate.net

Advanced Characterization Techniques for Titanium Ether Carboxylate Systems

Spectroscopic Methods for Molecular and Electronic Structure Analysis

Spectroscopic techniques are indispensable for probing the bonding, electronic transitions, and local atomic environment within titanium-ether-carboxylate complexes.

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic transitions in titanium complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, providing insights into the electronic structure of the material. In titanium-ether-carboxylate systems, which are often based on titanium dioxide (TiO2), the absorption spectra can reveal the influence of the organic ligand on the electronic properties of the titanium center.

For instance, the modification of TiO2 nanoparticles with carboxylic acids can lead to a red-shift in the UV-Vis absorption spectrum. nih.gov This shift indicates a change in the electronic environment of the titanium atoms, often attributed to the formation of Ti-O-C bonds through the chemical interaction between the carboxyl groups and the TiO2 surface. researchgate.net The nature of the ligand and its coordination to the titanium center can influence the energy of the ligand-to-metal charge transfer (LMCT) bands. nih.gov For example, titanium complexes with phenolate (B1203915) moieties exhibit strong absorption in the visible region due to Ti-phenolate bonds. nih.gov

The band gap energy of these materials, a critical parameter for photocatalytic and photovoltaic applications, can be estimated from UV-Vis absorption data. The functionalization of TiO2 nanoparticles can tune their light absorption properties and adjust the band gap energy. researchgate.net Studies have shown that the absorption peak for TiO2 nanoparticles can be observed around 229 nm, which is indicative of O2p → Ti3d transitions in a tetrahedral symmetry. nih.gov Upon functionalization with chitosan, this peak can shift to approximately 257 nm. nih.gov

Here is a table summarizing typical UV-Vis spectral data for titanium-based systems:

| System | Absorption Peak (nm) | Band Gap (eV) | Reference |

| TiO2 Nanoparticles | 229 | - | nih.gov |

| Chitosan-functionalized TiO2 | 257 | - | nih.gov |

| TiO2 Nanoparticles (Anatase) | ~325 | - | researchgate.net |

| Fe-doped TiO2 Nanorods | - | 3.14-3.34 | rsc.org |

| Pure TiO2 Nanorods | - | 3.5 | rsc.org |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying the functional groups of the ligands and characterizing their bonding to the titanium center.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. In titanium-ether-carboxylate systems, it is particularly useful for confirming the coordination of the carboxylate group to the titanium atom. The interaction between the carboxylate and the TiO2 surface can be identified by analyzing the positions of the asymmetric and symmetric stretching bands of the carboxylate group (COO-). researchgate.net Different coordination modes, such as monodentate, bidentate bridging, and bidentate chelating, can be distinguished based on the separation between these two bands. researchgate.netnih.gov For instance, a bidentate chelating mode is often observed in carboxylic acid-modified TiO2 nanoparticles. nih.govacs.org The presence of Ti-O-C bonds can also be inferred from the IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. 1H and 13C NMR are instrumental in studying the reaction between titanium alkoxides and carboxylic acids, such as acetic acid. researchwithrutgers.comrutgers.edu These studies can confirm the exchange of alkoxy groups with carboxylate groups, leading to the formation of new titanium complexes. researchwithrutgers.comrutgers.edu For example, NMR has been used to show that the reaction of titanium isopropoxide with acetic acid results in a molecule with the approximate stoichiometry Ti(OiPr)2(OAc)2. researchwithrutgers.comrutgers.edu Furthermore, solid-state NMR is a powerful tool for characterizing the structure and dynamics of titanium and oxygen in both the bulk and on the surface of TiO2 photocatalysts. oaepublish.com

The following table presents typical IR absorption bands for carboxylate coordination:

| Coordination Mode | Asymmetric ν(COO-) (cm⁻¹) | Symmetric ν(COO-) (cm⁻¹) | Δν (cm⁻¹) | Reference |

| Ionic | ~1530 | ~1470 | ~60 | researchgate.net |

| Monodentate | - | - | 350-500 | researchgate.net |

| Bidentate Bridging | - | - | 150-180 | researchgate.net |

| Bidentate Chelating | - | - | 60-100 | researchgate.net |

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. rsc.org By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, information about the coordination number, bond distances, and types of neighboring atoms can be obtained. kent.ac.uk

In the context of titanium-ether-carboxylate systems, EXAFS is used to probe the coordination environment of the titanium atoms. It can reveal changes in the Ti coordination number and Ti-O bond lengths upon modification of the titanium precursor or during processes like calcination. kent.ac.uk For example, in situ EXAFS measurements have shown that the coordination of Ti in a (TiO2)0.18(SiO2)0.82 aerogel changes from a mixture of four- and six-fold to predominantly four-fold as the temperature increases. kent.ac.uk EXAFS analysis has also been employed to study the structure of active species in titanium complex catalysts used in polymerization reactions. rsc.org Computational studies are often used in conjunction with EXAFS to refine the structural models of titanium complexes. acs.org

A summary of EXAFS-derived structural parameters for titanium compounds:

| Compound/System | Ti-O Coordination Number | Ti-O Bond Distance (Å) | Reference |

| Titanium κ1O carboxylate complex | - | 1.9561(5) | acs.org |

| (TiO2)0.18(SiO2)0.82 aerogel (calcined) | ~4 | - | kent.ac.uk |

Diffraction and Scattering Techniques for Material Characterization

Diffraction and scattering techniques are essential for characterizing the crystalline structure, phase composition, and morphology of titanium-ether-carboxylate materials, particularly when they are in the form of nanoparticles or thin films.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and identifying the phases present in a material. amazonaws.com The diffraction pattern, which consists of peaks at specific angles (2θ), is a fingerprint of the crystalline lattice. For titanium-based materials, XRD is used to identify the different polymorphs of TiO2, such as anatase, rutile, and brookite. researchgate.net The presence of sharp diffraction peaks indicates a high degree of crystallinity. researchgate.net

The functionalization of TiO2 with ligands like 2-(2-methoxyethoxy)acetic acid generally does not alter the crystalline phase of the TiO2 core. nih.govacs.org XRD patterns can confirm that the anatase or rutile structure is retained after surface modification. rsc.orgrsc.org The average crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. nih.govrjpbcs.com

Typical XRD peak positions for TiO2 phases:

| Phase | 2θ (degrees) | Corresponding Plane | Reference |

| Anatase | 25.3 | (101) | rsc.org |

| Anatase | 37.8 | (004) | nih.gov |

| Anatase | 48.05 | (200) | nih.gov |

| Rutile | 27.4 | (110) | researchgate.net |

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the morphology, size, and distribution of nanoparticles. amazonaws.com By transmitting a beam of electrons through an ultrathin sample, TEM can produce images with magnifications that reveal the shape and size of individual nanoparticles. researchgate.net

In the study of titanium-ether-carboxylate systems, TEM is used to visualize the TiO2 nanoparticles and assess the effects of surface modification on their morphology. nih.gov It can confirm the particle size and shape, and reveal whether the nanoparticles are well-dispersed or aggregated. amazonaws.comnih.gov High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, providing further confirmation of the crystalline structure. nih.gov For instance, TEM images can show the spherical morphology of TiO2 nanoparticles and their size distribution. nih.govresearchgate.net

Summary of particle size data obtained from TEM:

| Material | Average Particle Size (nm) | Morphology | Reference |

| TiO2 Nanoparticles | 11.5 | Spherical | nih.gov |

| TiO2 Nanoparticles | 20-40 | Spherical | researchgate.net |

| TiO2 Nanorods | Diameter: ~8, Length: ~1.3 μm | Nanorods | nih.gov |

Small-Angle Neutron Scattering (SANS) for Macromolecular Solution Structure

Small-Angle Neutron Scattering (SANS) is a powerful analytical technique used to determine the structure of macromolecules and their assemblies in solution on a nanometer to micrometer scale. amedeo.com By measuring the elastic scattering of neutrons from a sample, SANS can provide detailed information about the size, shape, and conformation of particles in solution. drdo.gov.in The technique is particularly advantageous for studying complex systems like titanium-ether-carboxylate complexes due to the ability to use contrast variation—often by exchanging hydrogen with deuterium (B1214612) in the solvent—to highlight specific components within a larger structure. drdo.gov.in

Electrochemical and Surface Analysis Methods

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is an essential electrochemical technique for investigating the redox properties of metal complexes. It provides information on the reduction and oxidation potentials of a species and can reveal the stability and kinetics of the electron transfer processes. nih.govacs.org The study of titanium-carboxylate complexes using CV shows that their redox behavior is highly dependent on the specific ligand and the solution conditions, such as pH. nih.gov

Research on titanium-citrate complexes, for example, reveals quasi-reversible redox couples, where the change in ligand coordination upon reduction of the metal center influences the electrochemical behavior. nih.gov In aqueous solutions at pH 7, the reduction potential (E₁/₂) for Ti(IV)-citrate is approximately less than -800 mV. nih.gov For a dimeric Ti(III) oxalate (B1200264) complex, an irreversible redox couple is observed at approximately -196 mV, which is attributed to the Ti(IV)₂/Ti(III)Ti(IV) couple. nih.gov

In non-aqueous systems, different titanium complexes exhibit distinct redox characteristics. For instance, a specific ketimine-guanidinate/imidazolin-2-iminato titanium complex shows an irreversible Ti(IV)/Ti(III) reduction wave at a much lower potential of -2.3 V (vs [Cp₂Fe]⁰/⁺). acs.org Furthermore, the redox potential of titanium bound to the protein transferrin is predicted to be around -900 mV (vs. NHE), suggesting that the Ti(IV)/Ti(III) reduction is not typically accessible by biological reducing agents. nih.gov This body of research indicates that the ether and carboxylate groups of 2-(2-Methoxyethoxy)acetic acid would similarly influence the electronic environment of the titanium center, dictating its redox activity. acs.orgrsc.org

Table 1: Redox Potentials of Various Titanium-Carboxylate Complexes

| Titanium Complex | Redox Couple | Potential (V) | Conditions / Reference Electrode | Nature of Process | Source(s) |

| Titanium(IV) Citrate | Ti(IV)/Ti(III) | < -0.800 | pH 7 (aqueous) | Quasi-reversible | nih.gov |

| Titanium(III) Oxalate Dimer | Ti(IV)₂/Ti(III)Ti(IV) | ~ -0.196 | Below pH 2 (aqueous) | Irreversible | nih.gov |

| Titanium-Transferrin | Ti(IV)/Ti(III) | ~ -0.900 | vs. NHE (predicted) | --- | nih.gov |

| (Ketguan)(ImDippN)TiCl₂ | Ti(IV)/Ti(III) | -2.3 | vs [Cp₂Fe]⁰/⁺ (non-aqueous) | Irreversible | acs.org |

Techniques for Surface Morphology and Film Analysis

The analysis of films and surfaces derived from 2-(2-Methoxyethoxy)acetic acid titanium is critical for applications in coatings and advanced materials. A variety of techniques are employed to characterize the morphology, structure, and composition of such films.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques are fundamental for visualizing surface topography. AFM can provide three-dimensional images of a film's surface at the nanoscale, revealing details about surface roughness, grain size, and the presence of defects. SEM offers high-resolution imaging of the surface morphology and can also be used to examine the cross-section of films, providing information on thickness and internal structure. researchgate.net Studies on films made from titanium dioxide nanocrystals, which can be synthesized from titanium carboxylate precursors, utilize these methods to quantitatively describe the surface micro-morphology. researchgate.net

Spectroscopic and Diffraction Methods:

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the chemical bonds present in the film. For a titanium-ether-carboxylate film, FT-IR and Raman can confirm the successful incorporation of the organic ligand, monitor the conversion of the precursor to titanium oxide upon heating, and characterize the nature of the titanium-oxygen-carbon bonds. rsc.org

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the material. For films that have been thermally treated, XRD can identify the phase of titanium dioxide formed (e.g., anatase, rutile, or brookite) and provide data on crystallite size and strain. rsc.org